molecular formula C10H16ClNO3 B2655840 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one CAS No. 1517020-09-5

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one

Cat. No.: B2655840
CAS No.: 1517020-09-5
M. Wt: 233.69
InChI Key: WTYDMFLMGSHPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloro group, a dioxaspirodecane ring, and an azaspirodecane ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one typically involves the reaction of chloroacetyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The spirocyclic structure provides rigidity and specificity in binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for selective interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2-chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-8(11)9(13)12-4-2-3-10(7-12)14-5-6-15-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYDMFLMGSHPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2(C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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